molecular formula C13H10O4 B2879336 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid CAS No. 444068-62-6

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid

Cat. No.: B2879336
CAS No.: 444068-62-6
M. Wt: 230.219
InChI Key: FDTLOWDUZAUBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a formyl group at the 5-position and a benzoic acid moiety substituted with a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid typically involves the following steps:

    Formylation of Furan Ring: The furan ring is first formylated at the 5-position using a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Coupling with Benzoic Acid Derivative: The formylated furan is then coupled with a 3-methylbenzoic acid derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction requires a palladium catalyst, a base such as potassium carbonate (K2CO3), and a boronic acid derivative of the benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(5-Carboxyfuran-2-yl)-3-methylbenzoic acid.

    Reduction: 4-(5-Hydroxymethylfuran-2-yl)-3-methylbenzoic acid.

    Substitution: 4-(5-Bromofuran-2-yl)-3-methylbenzoic acid or 4-(5-Nitrofuran-2-yl)-3-methylbenzoic acid.

Scientific Research Applications

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The formyl group and the furan ring can interact with the active site of the target protein, leading to inhibition or activation of its function. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Formylfuran-2-yl)benzoic acid: Similar structure but lacks the methyl group on the benzoic acid moiety.

    4-(5-Formylfuran-2-yl)-3-chlorobenzoic acid: Similar structure but has a chlorine atom instead of a methyl group.

    4-(5-Formylfuran-2-yl)-3-nitrobenzoic acid: Similar structure but has a nitro group instead of a methyl group.

Uniqueness

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid is unique due to the presence of both the formyl group on the furan ring and the methyl group on the benzoic acid moiety

Properties

IUPAC Name

4-(5-formylfuran-2-yl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTLOWDUZAUBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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